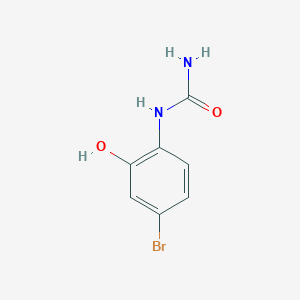

1-(4-Bromo-2-hydroxyphenyl)urea

Description

Significance of Urea-Based Scaffolds in Organic and Medicinal Chemistry

The urea (B33335) moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a privileged scaffold in drug discovery and development. frontiersin.org This is largely attributed to its ability to form stable hydrogen bonds with biological targets such as proteins and receptors, which is a critical factor for eliciting specific biological activities. nih.gov The structural and synthetic versatility of urea-based compounds has led to their incorporation in a multitude of approved drugs, including anticancer and antimicrobial agents. frontiersin.orgnih.gov

In organic synthesis, urea derivatives serve as crucial intermediates. researchgate.net Their synthesis is well-established, often involving the reaction of amines with isocyanates or phosgene (B1210022) and its equivalents. nih.gov This adaptability allows for the creation of a diverse library of substituted ureas with tailored properties. researchgate.net

Contextualizing 1-(4-Bromo-2-hydroxyphenyl)urea within Advanced Chemical Studies

1-(4-Bromo-2-hydroxyphenyl)urea emerges as a compound of interest due to its specific combination of functional groups. The presence of a bromine atom, a hydroxyl group, and the urea backbone suggests potential for a range of chemical transformations and biological interactions. ontosight.ai The aryl urea portion of the molecule is a common feature in multi-kinase inhibitors, a class of cancer therapeutics. nih.gov For instance, the drug sorafenib, a diaryl urea, is a potent inhibitor of several kinases involved in tumor progression. nih.gov

Scope and Research Objectives for the Chemical Compound

The primary objective of this article is to provide a focused and comprehensive overview of 1-(4-Bromo-2-hydroxyphenyl)urea. This includes a detailed description of its chemical and physical properties, an exploration of its synthetic pathways, and a discussion of its current and potential applications in chemical research. By consolidating this information, this article aims to serve as a foundational resource for researchers interested in this particular molecule and the broader class of N-substituted urea derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

(4-bromo-2-hydroxyphenyl)urea |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) |

InChI Key |

VKJQCAIUKOCAHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Analysis for 1 4 Bromo 2 Hydroxyphenyl Urea

Advanced Synthetic Routes to Monosubstituted Phenylureas

The creation of monosubstituted phenylureas, such as 1-(4-bromo-2-hydroxyphenyl)urea, can be achieved through several established and innovative synthetic methodologies.

Nucleophilic Addition Reactions of Amines to Isocyanates/Carbamoyl (B1232498) Chlorides

A primary and widely utilized method for forming the urea (B33335) bond is the nucleophilic addition of an amine to an isocyanate. commonorganicchemistry.comresearchgate.net This reaction is typically straightforward and efficient. For the synthesis of 1-(4-bromo-2-hydroxyphenyl)urea, this would involve the reaction of 2-amino-5-bromophenol (B182750) with an isocyanate. The electrophilic carbon of the isocyanate group is attacked by the nucleophilic amine, leading to the formation of the urea derivative. nih.gov The reactivity of the isocyanate is influenced by the electronic nature of its substituents; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. nih.gov

Alternatively, carbamoyl chlorides can be used in place of isocyanates. The reaction of an amine with a carbamoyl chloride, in the presence of a base, also yields a urea. Phosgene (B1210022) and its safer solid equivalent, triphosgene (B27547), are common reagents for generating isocyanate intermediates from amines, which then react with another amine to form the urea. commonorganicchemistry.comnih.gov Another phosgene substitute is N,N'-carbonyldiimidazole (CDI), which offers a less toxic route to urea synthesis. commonorganicchemistry.comnih.gov

The general reaction scheme for the synthesis of ureas via isocyanates is as follows: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

Alternative Synthetic Strategies for Brominated Hydroxyphenyl Urea Scaffolds

Another strategy involves the direct carbonylation of amines. Palladium-catalyzed carbonylation of amines in the presence of an oxidizing agent can produce ureas. nih.gov Furthermore, methods utilizing carbon dioxide as a C1 building block under atmospheric pressure and room temperature are being developed as more environmentally friendly alternatives.

The synthesis of complex ureas can also be achieved through the reaction of N-Boc protected primary amines and anilines, which are deprotonated and then condensed with other amines. researchgate.net Additionally, the direct reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source can yield N-substituted ureas through an in situ Hofmann rearrangement to an isocyanate intermediate. organic-chemistry.org

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of 1-(4-bromo-2-hydroxyphenyl)urea.

Reaction Mechanism Studies and Intermediate Characterization

The nucleophilic addition of an amine to an isocyanate proceeds through a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate. nih.govyoutube.com This is followed by a proton transfer to yield the final urea product. nih.gov The reaction is generally considered to be a concerted process.

In reactions involving phosgene or its derivatives, the initial step is the formation of a carbamoyl chloride, which then can either react with another amine molecule or eliminate HCl to form an isocyanate intermediate. This isocyanate then reacts as described above.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. nih.gov The isocyanate is a key reactive intermediate that is then trapped by the amine.

Influence of Reaction Conditions on Selectivity and Yield Optimization

Reaction conditions play a significant role in the synthesis of phenylureas. The choice of solvent, temperature, and catalyst can greatly influence the yield and purity of the product. For instance, the reaction of amines with isocyanates is often carried out in aprotic solvents like DMF, THF, or DCM at room temperature. commonorganicchemistry.com

The pH of the reaction medium can also be critical. For example, in the addition of hydrogen cyanide to aldehydes and ketones, the pH is adjusted to around 4-5 to achieve the fastest reaction rate by having a balance of free cyanide ions and HCN. chemguide.co.uk

In palladium-catalyzed carbonylations, the choice of ligands and the oxidation state of the palladium catalyst are crucial for an efficient catalytic cycle. nih.gov The order of addition of reagents can also be important, especially when using reagents like CDI or triphosgene, to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com

Derivatization from Precursor Molecules

The synthesis of 1-(4-bromo-2-hydroxyphenyl)urea can also be approached by modifying a precursor molecule that already contains parts of the desired structure. For instance, one could start with a substituted aminophenol and introduce the urea functionality, or start with a phenylurea and perform electrophilic bromination.

A plausible synthetic route starts with 2-aminophenol. The amino group can be reacted with urea in the presence of an acid to form 1-(2-hydroxyphenyl)urea. iglobaljournal.com Subsequently, electrophilic bromination of this intermediate would likely lead to the desired 1-(4-bromo-2-hydroxyphenyl)urea, as the hydroxyl and urea groups are ortho-, para-directing.

Alternatively, starting with 4-bromophenol, nitration followed by reduction would yield 2-amino-5-bromophenol. This intermediate could then be reacted with an isocyanate or a carbamoylating agent to form the final product.

Another approach is the derivatization of amino acids with urea, which has been shown to proceed quantitatively under a wide range of conditions. nih.gov This highlights the versatility of urea as a derivatizing agent.

Below is a table summarizing a potential synthetic pathway starting from 4-aminophenol.

| Step | Reactant | Reagent(s) | Product |

| 1 | 4-Aminophenol | Trimethylsilyl isocyanate | 1-(4-Hydroxyphenyl)urea chemicalbook.com |

| 2 | 1-(4-Hydroxyphenyl)urea | Bromine in a suitable solvent | 1-(4-Bromo-2-hydroxyphenyl)urea |

Advanced Structural Characterization and Supramolecular Assembly of 1 4 Bromo 2 Hydroxyphenyl Urea

Single Crystal X-ray Diffraction Analysis of the Solid-State Structure

Although a definitive crystal structure for 1-(4-Bromo-2-hydroxyphenyl)urea has not been reported, we can infer its likely crystallographic features based on similar compounds. Single crystal X-ray diffraction would be the definitive method to determine its precise three-dimensional structure.

Crystallographic Parameters and Asymmetric Unit Description

A hypothetical crystal structure would likely belong to a common space group for organic molecules, such as P2₁/c or C2/c. The asymmetric unit would contain one or more molecules of 1-(4-Bromo-2-hydroxyphenyl)urea, with the atoms' positions defined by fractional coordinates. The unit cell dimensions (a, b, c, α, β, γ) would describe the size and shape of the repeating unit in the crystal lattice.

Table 1: Hypothetical Crystallographic Parameters for 1-(4-Bromo-2-hydroxyphenyl)urea

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

| Volume (ų) | 1500-2000 |

Bond Lengths, Bond Angles, and Torsional Angles Analysis

The molecular geometry of 1-(4-Bromo-2-hydroxyphenyl)urea would be characterized by specific bond lengths, bond angles, and torsional angles. The phenyl ring is expected to be largely planar, with C-C bond lengths typical of aromatic systems. The urea (B33335) moiety would also exhibit planarity.

Table 2: Predicted Key Bond Lengths and Angles for 1-(4-Bromo-2-hydroxyphenyl)urea

| Bond/Angle | Type | Expected Value |

|---|---|---|

| C-Br | Bond Length | ~1.90 Å |

| C-O (hydroxyl) | Bond Length | ~1.36 Å |

| C=O (urea) | Bond Length | ~1.24 Å |

| C-N (urea) | Bond Length | ~1.33-1.40 Å |

| O-C-C (phenyl) | Bond Angle | ~120° |

Conformational Preferences and Molecular Geometry in the Crystalline State

In the crystalline state, the molecule would likely adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The orientation of the hydroxyl and urea groups relative to the bromophenyl ring would be fixed. Intramolecular hydrogen bonding between the hydroxyl group and the urea's carbonyl oxygen is a strong possibility, which would lead to a more planar molecular conformation.

Intermolecular Interactions and Supramolecular Architectures

The solid-state structure of 1-(4-Bromo-2-hydroxyphenyl)urea would be stabilized by a rich network of intermolecular interactions, leading to a specific supramolecular architecture.

Comprehensive Analysis of Hydrogen Bonding Networks (N–H···O, O–H···N)

Hydrogen bonds are expected to be the dominant intermolecular forces. The urea group provides two N-H donors, and the carbonyl oxygen acts as a strong hydrogen bond acceptor. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (O). This would lead to the formation of robust one-, two-, or three-dimensional networks. For instance, chains or sheets of molecules linked by N-H···O hydrogen bonds are highly probable.

Halogen Bonding Interactions Involving Bromine Centers (Br···O, Br···N, Br···C)

The bromine atom, with its electropositive σ-hole, is capable of forming halogen bonds with electron-rich atoms like oxygen and nitrogen from neighboring molecules. These Br···O and Br···N interactions, though weaker than hydrogen bonds, would play a crucial role in directing the crystal packing and reinforcing the supramolecular assembly. The potential for Br···C(π) interactions with the aromatic ring of an adjacent molecule also exists, further contributing to the stability of the crystal structure.

π-Stacking and C–H···π Interactions in Crystal Packing

Detailed crystallographic analysis would be required to precisely determine the geometry and energetic contributions of these interactions. Typically, π-stacking interactions in such systems can occur in either a face-to-face or an offset (parallel-displaced) arrangement. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the phenyl ring can modulate the quadrupole moment of the aromatic system, thereby influencing the preferred stacking geometry.

Furthermore, C–H···π interactions, where a C–H bond from an adjacent molecule interacts with the π-system of the phenyl ring, are expected to contribute to the stability of the crystal lattice. These interactions, although weaker than classical hydrogen bonds, are numerous and collectively provide a significant stabilizing force. The specific C–H donors and their geometric parameters with respect to the acceptor π-system would be elucidated through detailed structural analysis.

Energy Framework Analysis and Contributions of Non-Covalent Interactions to Crystal Stability

An energy framework analysis is a computational tool used to quantify the intermolecular interaction energies within a crystal structure, providing a visual representation of the strength and topology of these interactions. For 1-(4-Bromo-2-hydroxyphenyl)urea, such an analysis would highlight the dominant forces governing its crystal packing.

The primary contributions to the crystal stability are expected to arise from a combination of strong N–H···O and O–H···O hydrogen bonds involving the urea and hydroxyl groups, as well as the aforementioned π-stacking and C–H···π interactions. The bromine atom can also participate in halogen bonding (C–Br···O or C–Br···N), further stabilizing the structure.

Polymorphism and Solid-State Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the study of molecular solids. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability.

Investigation of Different Crystalline Forms and Their Structural Distinctions

The investigation into the polymorphism of 1-(4-Bromo-2-hydroxyphenyl)urea would involve systematic crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting crystalline form would be characterized using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.

Structural distinctions between potential polymorphs would likely arise from variations in the hydrogen-bonding network and the packing of the aromatic rings. For instance, one polymorph might be characterized by a catemeric hydrogen-bonding motif, while another might exhibit a dimeric arrangement. These differences in intermolecular interactions would lead to distinct unit cell parameters and space groups for each crystalline form.

Factors Influencing Polymorphic Control

The selective crystallization of a specific polymorph is governed by a delicate balance of thermodynamic and kinetic factors. Key factors influencing the polymorphic outcome for 1-(4-Bromo-2-hydroxyphenyl)urea would include:

Solvent Effects: The polarity and hydrogen-bonding capability of the crystallization solvent can influence which intermolecular interactions are favored during nucleation and crystal growth.

Temperature and Supersaturation: These parameters affect the nucleation rate and can determine whether a thermodynamically stable or a metastable polymorph is formed.

Presence of Impurities: Even small amounts of impurities can inhibit the growth of certain polymorphs or act as templates for others.

Computational and Quantum Chemical Investigations of 1 4 Bromo 2 Hydroxyphenyl Urea

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1-(4-Bromo-2-hydroxyphenyl)urea, DFT calculations, particularly using the B3LYP functional with a suitable basis set, are employed to determine its ground state properties.

Geometry Optimization and Validation with Experimental Data

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This is achieved by finding the minimum energy conformation on the potential energy surface. For similar molecules, theoretical calculations have been shown to correlate well with experimental data obtained from X-ray crystallography. nih.gov For instance, in a related compound, the correlation coefficient (R) for bond lengths was found to be 0.963 and for bond angles 0.945, with coefficients of determination (R²) of 0.928 and 0.892, respectively, indicating a high degree of accuracy between the calculated and experimental values. nih.gov

The optimized geometrical parameters, including bond lengths and bond angles, for 1-(4-Bromo-2-hydroxyphenyl)urea can be calculated and compared with known experimental data for validation.

Table 1: Selected Optimized Geometrical Parameters for a Related Phenylurea Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.40 | - |

| C-N | 1.36 - 1.41 | - |

| C=O | 1.24 | - |

| N-H | 1.01 | - |

| O-H | 0.97 | - |

| C-Br | 1.91 | - |

| C-N-C | - | 125 - 128 |

| N-C-O | - | 121 - 123 |

Note: The data presented is for a representative phenylurea structure and serves as an illustrative example of the type of data obtained from DFT calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. nih.gov

The energies of the HOMO and LUMO orbitals, along with the energy gap, can be calculated using DFT. These values provide insights into the charge transfer that can occur within the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Phenylurea Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.5 |

Note: The data presented is for a representative phenylurea structure and serves as an illustrative example of the type of data obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For a molecule like 1-(4-Bromo-2-hydroxyphenyl)urea, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups, as well as parts of the aromatic ring, would exhibit positive potential (blue), indicating sites for potential nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by examining the localized orbitals. It helps in understanding delocalization effects, hybridization, and intramolecular charge transfer.

Delocalization Energies and Hybridization Characteristics

NBO analysis can quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. Higher E(2) values signify stronger interactions and greater stability.

For 1-(4-Bromo-2-hydroxyphenyl)urea, significant delocalization would be expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the carbonyl group and the aromatic ring. This analysis also provides information about the hybridization of the atomic orbitals involved in bonding.

Table 3: Significant Second-Order Perturbation Energies (E(2)) for a Representative Phenylurea Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) of C=O | π*(C-N) | ~ 50-60 |

| LP(N) of NH | π*(C=O) | ~ 40-50 |

Note: LP denotes a lone pair, and π denotes an antibonding pi orbital. The data presented is for a representative phenylurea structure and serves as an illustrative example of the type of data obtained from NBO analysis.*

Assessment of Intramolecular Charge Transfer Interactions

The delocalization of electrons from donor to acceptor orbitals, as revealed by NBO analysis, is a direct measure of intramolecular charge transfer (ICT). These interactions play a crucial role in determining the molecule's electronic properties, stability, and reactivity. The analysis can pinpoint the specific orbitals involved in the charge transfer and the extent of this transfer, providing a deeper understanding of the molecule's electronic landscape.

Topological Analysis of Electron Density (AIM and RDG)

The intricate network of chemical bonds and non-covalent interactions that define the structure and reactivity of 1-(4-Bromo-2-hydroxyphenyl)urea can be elucidated through topological analysis of its electron density. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) provide powerful tools for this purpose.

Characterization of Bond Critical Points and Ring Critical Points

At present, detailed published data from Atoms in Molecules (AIM) analysis, specifically characterizing the bond critical points (BCPs) and ring critical points (RCPs) for 1-(4-Bromo-2-hydroxyphenyl)urea, is not available in the surveyed scientific literature. Such an analysis would typically involve the calculation of the electron density (ρ) and its Laplacian (∇²ρ) at these critical points to classify the nature of the chemical bonds. For instance, the sign of the Laplacian of the electron density at a BCP distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (∇²ρ > 0), which include ionic bonds, hydrogen bonds, and van der Waals interactions. The presence of a ring critical point would confirm the existence of a cyclic structure within the molecule, such as the benzene (B151609) ring.

A complete AIM analysis would provide a quantitative description of the bonding, offering insights into the strength and nature of the covalent bonds within the phenylurea moiety and the intramolecular interactions, such as the hydrogen bond between the hydroxyl and urea (B33335) groups.

Visualization and Quantification of Non-Covalent Interactions (NCI-RDG)

Similarly, specific Non-Covalent Interaction (NCI) analysis using the Reduced Density Gradient (RDG) method for 1-(4-Bromo-2-hydroxyphenyl)urea has not been reported in the available literature. This technique is instrumental in visualizing and quantifying weak interactions that are crucial for understanding molecular conformation and crystal packing.

An NCI-RDG analysis would generate 3D plots illustrating the regions of non-covalent interactions within the molecule. These interactions are typically color-coded based on the sign of the second eigenvalue of the electron density Hessian matrix, allowing for the differentiation between attractive interactions (like hydrogen bonds) and repulsive interactions (steric clashes). The analysis would be particularly valuable in visualizing the intramolecular hydrogen bond between the ortho-hydroxyl group and the urea moiety, as well as any other potential weak interactions involving the bromine atom or the aromatic ring.

Conformational Analysis and Tautomerism Studies

The flexibility of the urea side chain and the potential for proton transfer reactions necessitate a thorough investigation of the conformational landscape and tautomeric forms of 1-(4-Bromo-2-hydroxyphenyl)urea.

Identification of Stable Conformers and Energy Barriers

A detailed conformational analysis of 1-(4-Bromo-2-hydroxyphenyl)urea, including the identification of all stable conformers and the energy barriers between them, is not currently documented in public scientific databases. Such a study would typically be performed using computational methods to rotate the single bonds of the molecule and calculate the potential energy surface.

The key rotational barriers would likely be associated with the C-N bonds of the urea group and the C-C bond connecting the phenyl ring to the urea nitrogen. The relative energies of the different conformers would reveal the most stable three-dimensional arrangement of the molecule, which is crucial for understanding its chemical behavior and potential biological activity. The presence of the ortho-hydroxyl group is expected to significantly influence the conformational preference through the formation of an intramolecular hydrogen bond.

Theoretical Investigation of Potential Tautomeric Forms and Their Stability

While tautomerism is a known phenomenon in urea derivatives and phenolic compounds, a specific theoretical investigation into the potential tautomeric forms of 1-(4-Bromo-2-hydroxyphenyl)urea and their relative stabilities has not been found in the reviewed literature.

Potential tautomers could include the keto-enol tautomerism of the phenyl ring and the amide-imidic acid tautomerism of the urea moiety. Computational calculations of the relative energies of these tautomers would be essential to determine the predominant species under different conditions. The stability of each tautomer would be influenced by factors such as intramolecular hydrogen bonding, aromaticity, and solvent effects.

Thermodynamic Properties and Stability Calculations

The thermodynamic properties of a compound are fundamental to understanding its stability and reactivity. For 1-(4-Bromo-2-hydroxyphenyl)urea, specific calculated thermodynamic data such as the standard enthalpy of formation, entropy, and Gibbs free energy are not available in the public domain.

Computational chemistry methods could be employed to predict these properties. Such calculations would provide valuable information on the energetic feasibility of formation and the relative stability of the molecule. This data is essential for chemical process design and for understanding the compound's behavior in various chemical and biological systems.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G), are fundamental to understanding its stability and reactivity. These values can be calculated using computational methods, typically employing density functional theory (DFT) or other high-level ab initio quantum mechanical approaches.

The calculations would begin with the optimization of the molecular geometry of 1-(4-Bromo-2-hydroxyphenyl)urea to find its most stable conformation (the lowest point on the potential energy surface). Following this, frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provide the necessary data to compute the thermodynamic properties.

The key outputs from these calculations that contribute to the thermodynamic parameters are the zero-point vibrational energy (ZPVE), thermal energy corrections, and the partition functions. The enthalpy of the molecule is determined by adding the thermal energy to the total electronic energy. The entropy is calculated from the vibrational, rotational, and translational partition functions. Finally, the Gibbs free energy is calculated using the fundamental equation:

ΔG = ΔH - TΔS

Where:

ΔG is the change in Gibbs free energy

ΔH is the change in enthalpy

T is the temperature in Kelvin

ΔS is the change in entropy

These calculations would provide a quantitative measure of the stability of 1-(4-Bromo-2-hydroxyphenyl)urea under standard conditions.

Table 1: Hypothetical Thermodynamic Data for 1-(4-Bromo-2-hydroxyphenyl)urea

| Thermodynamic Parameter | Hypothetical Value (Hartree/particle) | Hypothetical Value (kcal/mol) |

| Zero-point correction | Data not available | Data not available |

| Thermal correction to Energy | Data not available | Data not available |

| Thermal correction to Enthalpy | Data not available | Data not available |

| Thermal correction to Gibbs Free Energy | Data not available | Data not available |

| Sum of electronic and zero-point Energies | Data not available | Data not available |

| Sum of electronic and thermal Energies | Data not available | Data not available |

| Sum of electronic and thermal Enthalpies | Data not available | Data not available |

| Sum of electronic and thermal Free Energies | Data not available | Data not available |

Note: The table above is a template. Specific values are not available from the conducted search.

Solvation Effects on Molecular Stability and Reactivity

The behavior of a molecule can change significantly when it is in a solution compared to the gas phase. Solvation models are therefore crucial for understanding the stability and reactivity of 1-(4-Bromo-2-hydroxyphenyl)urea in different solvent environments.

Computational chemists employ various solvation models, which can be broadly categorized as explicit or implicit. An explicit solvent model would involve simulating the individual solvent molecules surrounding the 1-(4-Bromo-2-hydroxyphenyl)urea molecule. This approach is computationally expensive but provides a detailed picture of the solute-solvent interactions.

A more common and computationally efficient approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

These calculations can provide insights into:

The change in Gibbs free energy of solvation: This indicates how soluble the compound is in a particular solvent.

The impact on reactivity: By stabilizing or destabilizing reactants, transition states, and products to different extents, the solvent can significantly alter the kinetics and thermodynamics of a chemical reaction.

For 1-(4-Bromo-2-hydroxyphenyl)urea, studying its behavior in both polar and non-polar solvents would be of interest to predict its solubility and how its chemical properties might be modulated by the surrounding environment.

Table 2: Hypothetical Solvation Data for 1-(4-Bromo-2-hydroxyphenyl)urea

| Solvent | Dielectric Constant | Hypothetical Gibbs Free Energy of Solvation (kcal/mol) |

| Water | 78.39 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available |

| Acetonitrile | 37.5 | Data not available |

| Ethanol | 24.55 | Data not available |

| Dichloromethane | 8.93 | Data not available |

| Toluene | 2.38 | Data not available |

| Hexane | 1.88 | Data not available |

Note: The table above is a template. Specific values are not available from the conducted search.

Vibrational Spectroscopy (FT-IR, Raman) and Computational Assignments

Harmonic Frequency Calculations and Mode Assignments

To theoretically predict the vibrational spectrum of 1-(4-Bromo-2-hydroxyphenyl)urea, harmonic frequency calculations are typically performed using Density Functional Theory (DFT). The B3LYP functional, combined with a suitable basis set such as 6-311++G(d,p), is a common choice for such computations due to its balance of accuracy and computational cost. nih.govresearchgate.net These calculations solve the Schrödinger equation for the molecule's electronic structure, from which the vibrational frequencies and their corresponding normal modes can be derived.

The assignment of these calculated frequencies to specific vibrational modes (e.g., N-H stretching, C=O stretching, aromatic ring vibrations) is achieved by analyzing the displacement vectors of the atoms for each mode. This process, often aided by visualization software, allows for a detailed understanding of the molecular motions that give rise to each peak in the theoretical spectrum. For complex molecules, this computational approach is invaluable for disentangling overlapping vibrational bands.

Table 1: Predicted Vibrational Frequencies and Mode Assignments for 1-(4-Bromo-2-hydroxyphenyl)urea The following data is theoretical and based on DFT calculations for similar molecular structures.

| Predicted Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3450-3550 | ν(O-H) | O-H stretching |

| 3300-3400 | ν(N-H) | N-H stretching (asymmetric and symmetric) |

| 1640-1660 | ν(C=O) | C=O stretching (Amide I) |

| 1590-1610 | δ(N-H) + ν(C-N) | N-H bending and C-N stretching (Amide II) |

| 1550-1600 | ν(C=C) | Aromatic C=C stretching |

| 1450-1500 | δ(C-H) | Aromatic C-H in-plane bending |

| 1200-1300 | ν(C-O) | Phenolic C-O stretching |

| 1100-1200 | ν(C-N) | C-N stretching |

| 800-850 | γ(C-H) | Aromatic C-H out-of-plane bending |

| 600-700 | ν(C-Br) | C-Br stretching |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

Correlation of Experimental and Theoretical Vibrational Spectra

A direct comparison between the theoretically calculated harmonic frequencies and experimental FT-IR and Raman spectra often reveals systematic discrepancies. These differences arise primarily from the neglect of anharmonicity in the computational model and the fact that calculations are typically performed on a single molecule in the gas phase, whereas experimental spectra are often recorded on solid or solution samples where intermolecular interactions, such as hydrogen bonding, are significant. nih.govresearchgate.net

To improve the correlation, a common practice is to apply a scaling factor to the calculated frequencies. This empirical scaling corrects for the systematic errors inherent in the computational method. For instance, a study on a related phenylurea herbicide, chlorbromuron, successfully utilized a scaled quantum mechanical force field methodology to achieve a detailed interpretation of its vibrational spectra. nih.gov The presence of strong intermolecular hydrogen bonding, particularly involving the N-H and C=O groups of the urea moiety and the hydroxyl group, is expected to cause a red-shifting (lowering of wavenumber) of the corresponding stretching vibrations in the experimental IR spectrum compared to the calculated gas-phase values. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy and Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are particularly standard for organic compounds.

GIAO-DFT Calculation of ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts can be reliably performed using the Gauge-Including Atomic Orbital (GIAO) method, which is a widely used approach within the framework of DFT. q-chem.comnih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The choice of the DFT functional and basis set can influence the accuracy of the predictions. nih.gov For many organic molecules, the B3LYP functional with a basis set like 6-311+G(2d,p) provides a good balance of accuracy and computational demand for predicting both ¹H and ¹³C chemical shifts. researchgate.net Solvation models can also be incorporated to simulate the effect of the solvent on the chemical shifts, which can be significant. nih.gov

Analysis of Spectroscopic Signatures in Relation to Molecular Structure and Environment

The chemical shifts of the protons and carbons in 1-(4-Bromo-2-hydroxyphenyl)urea are highly dependent on their electronic environment, which is dictated by the molecule's structure.

¹H NMR: The aromatic protons are expected to resonate in the downfield region (typically 6.5-8.0 ppm) due to the ring current effect of the benzene ring. nih.gov The specific chemical shifts of the three aromatic protons will be influenced by the electron-donating effect of the hydroxyl group (shielding, upfield shift) and the electron-withdrawing effects of the bromo and urea substituents (deshielding, downfield shift). The protons of the N-H groups will appear as broad signals, and their chemical shifts will be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The phenolic O-H proton will also have a variable chemical shift for the same reasons.

¹³C NMR: The aromatic carbons typically resonate between 120-150 ppm. nih.gov The carbon attached to the bromine (C4) will be influenced by the heavy atom effect, while the carbon attached to the hydroxyl group (C2) will be shifted downfield. The carbonyl carbon of the urea moiety is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Bromo-2-hydroxyphenyl)urea The following data is theoretical, based on GIAO-DFT calculations and established chemical shift ranges for similar structures.

¹H NMR

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 9.0 - 9.5 | singlet | Ar-NH -CO |

| 8.0 - 8.5 | singlet | OH |

| 7.0 - 7.8 | multiplet | Aromatic H |

¹³C NMR

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| 155 - 160 | C =O |

| 145 - 150 | C -OH (C2) |

| 130 - 135 | Aromatic C -H |

| 120 - 125 | Aromatic C -H |

| 115 - 120 | C -Br (C4) |

| 110 - 115 | Aromatic C -H |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (often the Lowest Unoccupied Molecular Orbital, LUMO).

For 1-(4-Bromo-2-hydroxyphenyl)urea, the primary chromophore is the substituted benzene ring. Phenols typically exhibit two main absorption bands in the UV region. eurekaselect.com The electronic transitions are of the π → π* type. The position and intensity of these bands are sensitive to the substituents on the aromatic ring. The hydroxyl and urea groups, being electron-donating, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art computational method for predicting electronic absorption spectra. nih.govrsc.org By calculating the energies of the vertical electronic transitions and their corresponding oscillator strengths, one can simulate the UV-Vis spectrum.

Fluorescence, the emission of light from an excited electronic state, is also a possibility for this molecule. Aromatic compounds, particularly those with electron-donating groups, can be fluorescent. The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The quantum yield and lifetime of fluorescence would depend on the competition between radiative and non-radiative decay pathways from the first excited singlet state.

Table 3: Predicted Electronic Absorption Properties for 1-(4-Bromo-2-hydroxyphenyl)urea The following data is theoretical and based on TD-DFT calculations for similar chromophoric systems.

| Predicted λ_max (nm) | Type of Transition | Chromophore |

| ~280-290 | π → π | Substituted Phenyl Ring |

| ~230-240 | π → π | Substituted Phenyl Ring |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of excited states, providing insights into the nature of electronic transitions, such as n → π* or π → π*, and their corresponding absorption wavelengths (λmax).

For a molecule like 1-(4-Bromo-2-hydroxyphenyl)urea, a TD-DFT analysis would theoretically involve:

Geometry Optimization: First, the ground state geometry of the molecule would be optimized using Density Functional Theory (DFT).

Excitation Energy Calculations: Subsequently, TD-DFT calculations would be performed on the optimized geometry to determine the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.

Orbital Analysis: The analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would help in assigning the character of the electronic transitions.

However, without specific published research on 1-(4-Bromo-2-hydroxyphenyl)urea, any data table of theoretical electronic transitions would be purely hypothetical.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Visible absorption bands when the polarity of the solvent is changed. This phenomenon provides valuable information about the electronic ground and excited states of a molecule. A study of the solvatochromic effects on 1-(4-Bromo-2-hydroxyphenyl)urea would involve recording its UV-Vis spectra in a series of solvents with varying polarities.

The expected effects would be:

Bathochromic (Red) Shift: A shift to longer wavelengths, typically observed when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Hypsochromic (Blue) Shift: A shift to shorter wavelengths, which can occur if the ground state is more polar and interacts more strongly with polar solvents than the excited state.

The presence of the hydroxyl (-OH) and urea (-NH-CO-NH-) moieties in 1-(4-Bromo-2-hydroxyphenyl)urea suggests a high potential for hydrogen bonding with protic solvents, which would significantly influence its solvatochromic behavior.

A hypothetical data table illustrating potential solvatochromic effects might look like this:

Hypothetical Solvatochromic Data for 1-(4-Bromo-2-hydroxyphenyl)urea

| Solvent | Polarity Index | λmax (nm) |

|---|---|---|

| n-Hexane | 0.1 | (Value) |

| Dichloromethane | 3.1 | (Value) |

| Acetone | 5.1 | (Value) |

| Ethanol | 5.2 | (Value) |

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion

1-(4-Bromo-2-hydroxyphenyl)urea stands as a compound with considerable potential within the realm of chemical research. Its foundation as an N-substituted urea (B33335) derivative places it within a class of molecules renowned for their significance in medicinal chemistry and organic synthesis. nih.govfrontiersin.org While specific research on this particular compound is still emerging, its structural components—a brominated and hydroxylated phenyl ring attached to a urea core—provide a clear rationale for its investigation as a precursor for bioactive molecules and novel materials. The established synthetic routes for similar urea-based compounds offer a clear path for its preparation and subsequent derivatization. nih.govresearchgate.net Future research will undoubtedly uncover the specific properties and applications of 1-(4-Bromo-2-hydroxyphenyl)urea, further expanding the rich and diverse landscape of urea chemistry.

Molecular Interactions and Biochemical Target Engagement Mechanisms of 1 4 Bromo 2 Hydroxyphenyl Urea

Computational Docking Studies with Relevant Protein Binding Sites (In Vitro Context)

There are currently no published studies that have performed computational docking of 1-(4-Bromo-2-hydroxyphenyl)urea into any protein binding sites. Therefore, it is not possible to provide information on its predicted binding modes or conformations.

Prediction of Binding Modes and Conformations

Information not available.

Identification of Key Interacting Residues and Binding Site Characteristics

Information not available.

Molecular Dynamics Simulations to Explore Ligand-Protein Stability

No molecular dynamics simulation studies for 1-(4-Bromo-2-hydroxyphenyl)urea have been reported in the scientific literature. Such studies are crucial for understanding the dynamic nature of the ligand-protein complex and for validating docking predictions.

Trajectory Analysis of Dynamic Binding Events

Information not available.

Quantification of Binding Free Energies (e.g., MM/PBSA, MM/GBSA)

Information not available.

Mechanistic Insights into Potential Biochemical Modulations (In Vitro Focus)

Without computational or experimental data, any discussion on the potential biochemical modulations of 1-(4-Bromo-2-hydroxyphenyl)urea would be entirely hypothetical. Mechanistic insights are derived from understanding how the compound interacts with specific biological targets, and this foundational information is currently not available.

Theoretical Exploration of Enzyme Inhibition Mechanisms

There is currently no available research that provides a theoretical exploration of the enzyme inhibition mechanisms of 1-(4-Bromo-2-hydroxyphenyl)urea. While general principles of enzyme inhibition by urea (B33335) and phenol-containing compounds exist, a specific computational or theoretical study detailing the binding modes, interaction energies, and potential enzyme targets for this particular molecule has not been published. Such a study would be necessary to understand the specific amino acid residues it might interact with within an enzyme's active site and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Structure-Activity Relationship (SAR) Studies via Computational Modeling

No structure-activity relationship (SAR) studies of 1-(4-Bromo-2-hydroxyphenyl)urea conducted via computational modeling are present in the current body of scientific literature. SAR studies are crucial for understanding how the different chemical moieties of a molecule, such as the bromo group, the hydroxyl group, and the urea functional group, contribute to its biological activity. Computational modeling would allow for the systematic modification of these groups to predict changes in activity, thus guiding the design of more potent and selective analogs. The absence of such studies for 1-(4-Bromo-2-hydroxyphenyl)urea means that the specific contributions of its structural features to any potential biological activity remain unelucidated.

Interactions with Model Biological Membranes or Components

Scientific literature lacks any studies on the interactions of 1-(4-Bromo-2-hydroxyphenyl)urea with model biological membranes or their components. Research in this area would involve investigating how the compound partitions into lipid bilayers, its potential to disrupt membrane integrity, and its interactions with membrane proteins or other components. Techniques such as molecular dynamics simulations or experimental biophysical assays would be required to provide insight into these interactions, which are fundamental to understanding a compound's pharmacokinetics and potential mechanisms of action.

Design and Exploration of Structural Analogues of 1 4 Bromo 2 Hydroxyphenyl Urea

Synthetic Approaches to Novel Derivatives with Modified Substituents

The synthesis of novel derivatives of 1-(4-bromo-2-hydroxyphenyl)urea involves a variety of chemical strategies to introduce new functionalities and alter the core structure. These approaches are designed to be versatile, allowing for the creation of a diverse library of analogues for further study.

Introduction of Different Halogen and Hydroxyl Substituents

The modification of the phenyl ring with different halogen and hydroxyl groups is a primary strategy to create analogues of 1-(4-bromo-2-hydroxyphenyl)urea. The synthesis of these derivatives typically starts from appropriately substituted anilines. For instance, to replace the bromine atom with other halogens such as chlorine, fluorine, or iodine, the corresponding 4-halo-2-aminophenols are used as starting materials. These precursors can be reacted with an isocyanate source to form the desired urea (B33335) derivative.

One common synthetic route involves the reaction of the substituted aminophenol with an isocyanate in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govnih.gov For example, the synthesis of 1-(4-chloro-2-hydroxyphenyl)urea would begin with 2-amino-4-chlorophenol. Another versatile method is the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), to first generate an isocyanate intermediate from the aminophenol, which is then reacted with ammonia (B1221849) or a primary amine. nih.gov

The introduction of additional hydroxyl groups to create, for example, 1-(2,4-dihydroxyphenyl)urea, follows a similar synthetic logic, starting from 2,4-dihydroxyaniline (4-aminobenzene-1,3-diol). chemicalbook.com The synthesis of 1,3-bis(4-hydroxyphenyl)urea, a symmetrical analogue, can be achieved by reacting p-aminophenol with urea. univpancasila.ac.id

A general scheme for the synthesis of such analogues is presented below:

A general synthetic route to 1-(4-halo-2-hydroxyphenyl)urea derivatives starting from the corresponding 2-amino-4-halophenol.

A general synthetic route to 1-(4-halo-2-hydroxyphenyl)urea derivatives starting from the corresponding 2-amino-4-halophenol.The table below summarizes the starting materials for the synthesis of various halogen and hydroxyl-substituted analogues.

| Target Compound | Starting Aniline |

| 1-(4-Chloro-2-hydroxyphenyl)urea | 2-Amino-4-chlorophenol |

| 1-(4-Fluoro-2-hydroxyphenyl)urea | 2-Amino-4-fluorophenol |

| 1-(4-Iodo-2-hydroxyphenyl)urea | 2-Amino-4-iodophenol |

| 1-(2,4-Dihydroxyphenyl)urea | 4-Amino-1,3-benzenediol |

Alteration of the Urea Bridge and Aromatic Ring Scaffolds

Modifying the urea bridge and the aromatic ring scaffold introduces more profound structural changes. Bioisosteric replacement is a common strategy in medicinal chemistry to improve a molecule's properties while retaining its key interactions. For the urea moiety, bioisosteres such as thiourea (B124793), guanidine, or heterocyclic structures like 2-aminopyrimidin-4(1H)-one can be considered. nih.gov The synthesis of a thiourea analogue, for instance, would involve the use of a thioisocyanate or a thiophosgene (B130339) equivalent.

Alteration of the aromatic ring scaffold involves replacing the phenyl ring with other cyclic systems, such as different aromatic heterocycles (e.g., pyridine, pyrimidine) or non-aromatic rings. This can significantly impact the compound's shape, polarity, and hydrogen bonding capabilities. The synthesis of such analogues requires the corresponding amino-substituted heterocyclic or alicyclic precursors.

Comparative Structural and Electronic Analysis of Analogues

The structural and electronic properties of the newly synthesized analogues are thoroughly analyzed to understand the impact of the chemical modifications. This analysis typically involves a combination of experimental techniques and computational modeling.

Evaluation of Conformational Changes and Intermolecular Interaction Patterns

X-ray crystallography is a powerful tool to determine the solid-state conformation and intermolecular interactions. In the crystal lattice, phenylurea derivatives often form extensive networks of hydrogen bonds involving the urea's N-H and C=O groups. nih.govnih.govaps.org The hydroxyl group on the phenyl ring can also participate in these hydrogen-bonding networks. Changing the halogen substituent or adding more hydroxyl groups can alter these patterns, leading to different crystal packing and potentially affecting physical properties like solubility and melting point.

The table below illustrates the potential hydrogen bond donors and acceptors in the parent compound and a hypothetical analogue.

| Compound | Potential H-bond Donors | Potential H-bond Acceptors | Potential Intra/Intermolecular H-bonds |

| 1-(4-Bromo-2-hydroxyphenyl)urea | -NH2, -NH-, -OH | C=O, -OH, Br | Intramolecular: -OH···O=C; Intermolecular: -NH···O=C, -OH···O=C, -NH···OH |

| 1-(2,4-Dihydroxyphenyl)urea | -NH2, -NH-, 2x -OH | C=O, 2x -OH | Intramolecular: -OH···O=C; Intermolecular: -NH···O=C, -OH···O=C, -NH···OH, -OH···OH |

Assessment of Electronic Property Modifications

The electronic nature of the substituents can be quantified by parameters such as the Hammett constant (σ). Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the electronic environment of the molecule. For example, changes in the chemical shifts of the aromatic protons in 1H NMR can reflect the altered electron density of the ring.

The following table summarizes the expected electronic effects of different substituents on the phenyl ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -Br | Electron-withdrawing | Electron-donating | Deactivating |

| -Cl | Electron-withdrawing | Electron-donating | Deactivating |

| -F | Electron-withdrawing | Electron-donating | Deactivating |

| -I | Electron-withdrawing | Electron-donating | Deactivating |

| -OH | Electron-withdrawing | Electron-donating | Activating |

Theoretical Studies on Structure-Reactivity/Interaction Relationships within Analogous Series

Theoretical and computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for understanding the link between the chemical structure of the analogues and their potential reactivity or interactions. These models use statistical methods to correlate variations in molecular descriptors with observed activities.

For a series of analogues of 1-(4-bromo-2-hydroxyphenyl)urea, QSAR studies can help to identify the key structural features that govern a particular property. Molecular descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

By developing a QSAR model for a specific activity, it is possible to predict the activity of yet-to-be-synthesized analogues, thereby guiding the design of more potent or selective compounds. For example, a QSAR study might reveal that a certain electronic distribution on the phenyl ring is crucial for a desired interaction, suggesting which halogen or hydroxyl substitution pattern would be most beneficial. Such studies provide a rational basis for the design and exploration of new structural analogues.

Potential Non Biological and Material Science Applications of 1 4 Bromo 2 Hydroxyphenyl Urea

Exploratory Research in Supramolecular Materials Science

The unique molecular structure of 1-(4-Bromo-2-hydroxyphenyl)urea, featuring a urea (B33335) moiety, a hydroxyl group, and a bromine atom on a phenyl ring, makes it a compelling candidate for the construction of novel supramolecular materials. The interplay of these functional groups governs its self-assembly behavior and its ability to form complex, ordered structures.

Self-Assembly Properties and Hydrogen-Bonded Frameworks

The urea group is a powerful and directional motif for forming robust hydrogen bonds. In 1-(4-Bromo-2-hydroxyphenyl)urea, the two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl group can act as hydrogen bond acceptors. This arrangement facilitates the formation of one-dimensional tapes, sheets, or more complex three-dimensional networks through self-assembly. The presence of the hydroxyl group ortho to the urea linkage can lead to intramolecular hydrogen bonding, which influences the conformation of the molecule and can direct the intermolecular interactions.

The bromine atom can also participate in weaker halogen bonding interactions, further contributing to the stability and dimensionality of the supramolecular architecture. The specific hydrogen-bonding patterns and the resulting frameworks are crucial in determining the material's properties, such as porosity, stability, and guest-hosting capabilities. While specific studies on the self-assembly of 1-(4-Bromo-2-hydroxyphenyl)urea are limited, the behavior of analogous phenylurea derivatives suggests a high potential for forming well-defined supramolecular structures.

Design of Co-crystals and Hybrid Materials

The ability of 1-(4-Bromo-2-hydroxyphenyl)urea to engage in multiple, specific intermolecular interactions makes it an excellent building block for the design of co-crystals and hybrid materials. nih.gov Co-crystallization with other molecules that have complementary hydrogen bonding sites can lead to the formation of new crystalline solids with tailored physical and chemical properties, such as solubility, melting point, and stability. nih.gov

Urea-based compounds have been successfully used as co-crystal formers with a variety of molecules, including active pharmaceutical ingredients. nih.gov The hydroxyl and urea functionalities in 1-(4-Bromo-2-hydroxyphenyl)urea provide versatile sites for forming heteromeric synthons with other molecules. The bromine atom can also be exploited for designing co-crystals through halogen bonding. The development of hybrid materials, where 1-(4-Bromo-2-hydroxyphenyl)urea is integrated with inorganic components, could also lead to materials with combined organic and inorganic properties.

Investigation of Optical and Electronic Properties

The electronic structure of 1-(4-Bromo-2-hydroxyphenyl)urea, characterized by the presence of a π-conjugated phenyl ring and electron-donating and -withdrawing groups, suggests that it may possess interesting optical and electronic properties.

Non-linear Optical (NLO) Properties Assessment

Urea itself is a well-known non-linear optical (NLO) material. The introduction of a substituted phenyl ring in 1-(4-Bromo-2-hydroxyphenyl)urea can significantly enhance its NLO response. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom, along with the urea moiety, can create a molecule with a significant ground-state dipole moment and a large first hyperpolarizability (β), which is a measure of the second-order NLO response.

Potential as Building Blocks for Optoelectronic Materials

The combination of its self-assembly capabilities and potential electronic properties makes 1-(4-Bromo-2-hydroxyphenyl)urea a candidate for the development of organic optoelectronic materials. The formation of ordered supramolecular structures can facilitate charge transport, which is a critical requirement for many optoelectronic devices.

By carefully controlling the self-assembly process, it may be possible to create materials with specific electronic properties, such as semiconductivity or photoconductivity. Phenylurea derivatives have been investigated as components in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic characteristics of 1-(4-Bromo-2-hydroxyphenyl)urea would need to be determined through experimental measurements and theoretical calculations to fully assess its potential in this area.

Applications in Chemical Sensing and Molecular Recognition (Non-Biological)

The ability of the urea and hydroxyl groups to form specific hydrogen bonds makes 1-(4-Bromo-2-hydroxyphenyl)urea a potential candidate for applications in chemical sensing and molecular recognition of non-biological analytes.

The urea moiety is known to bind strongly and selectively to anions, such as halides and oxoanions, through hydrogen bonding. The binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The presence of the bromine atom could also be utilized for the recognition of specific analytes through halogen bonding interactions.

Furthermore, the self-assembly of 1-(4-Bromo-2-hydroxyphenyl)urea into a specific framework could create recognition sites for guest molecules. The selective binding of an analyte within this framework could be detected by various analytical techniques. While research in this specific area for this compound is nascent, the fundamental properties of the molecule suggest a promising avenue for the development of novel chemical sensors. A computational study on diaryl ureas highlighted the importance of nonbonded π interactions, in conjunction with hydrogen bonding, for molecular recognition in protein targets, a principle that can be extended to non-biological host-guest systems. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Findings

Research into 1-(4-Bromo-2-hydroxyphenyl)urea and related phenylurea compounds has yielded several important insights. The urea (B33335) functionality is a cornerstone in medicinal chemistry, largely due to its ability to form stable hydrogen bonds with biological targets like proteins and receptors. nih.gov This interaction is crucial for eliciting specific biological responses. nih.gov

Studies on similar structures, such as 1,3-bis(p-hydroxyphenyl)urea, have demonstrated potential anti-inflammatory and analgesic properties. researchgate.netf1000research.com These activities are often attributed to the inhibition of enzymes like cyclooxygenase (COX), particularly COX-2, which is involved in inflammatory processes. f1000research.compensoft.net For instance, 1,3-bis(p-hydroxyphenyl)urea has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. pensoft.net The presence of halogen atoms, like bromine, on the phenyl ring can influence the compound's conformation and hydrogen bonding capabilities, potentially enhancing its biological activity. nih.gov Theoretical studies on related phenylurea herbicides have utilized methods like FT-Raman and IR spectra, along with normal coordinate analysis, to understand their vibrational properties and intramolecular interactions. nih.gov

Unanswered Questions and Research Gaps

Despite the foundational knowledge, significant questions regarding 1-(4-Bromo-2-hydroxyphenyl)urea remain unanswered. A primary gap is the lack of extensive biological screening of this specific compound. While related molecules show promise, the precise biological targets and spectrum of activity for 1-(4-Bromo-2-hydroxyphenyl)urea have not been thoroughly elucidated.

Furthermore, the structure-activity relationship (SAR) for this particular substitution pattern is not well-defined. Key questions include:

How does this substitution pattern affect the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME)?

While the synthesis of urea derivatives is well-established, optimizing the synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea for yield, purity, and cost-effectiveness presents an ongoing challenge. nih.gov Moreover, there is a lack of in-depth computational and experimental studies to fully characterize its physicochemical properties, such as its three-dimensional conformation and electronic distribution.

Proposed Future Theoretical and Experimental Research Trajectories

To address the existing knowledge gaps, a multi-pronged research approach is necessary.

Theoretical Research:

Molecular Modeling and Docking Studies: Computational docking studies can be employed to predict the binding affinity of 1-(4-Bromo-2-hydroxyphenyl)urea against a panel of known biological targets, including various kinases, COX enzymes, and other targets implicated in diseases like cancer and inflammation. nih.govnih.gov This can help prioritize experimental testing.

Quantum Mechanical Calculations: These calculations can provide deeper insights into the electronic structure, reactivity, and conformational preferences of the molecule. nih.gov This information is valuable for understanding its interaction with biological macromolecules.

QSAR Analysis: Developing Quantitative Structure-Activity Relationship (QSAR) models for a series of related phenylurea compounds can help in predicting the biological activity of new derivatives and guide the design of more potent and selective compounds. nih.gov

Experimental Research:

Synthesis and Characterization: Further optimization of the synthetic route to 1-(4-Bromo-2-hydroxyphenyl)urea is needed. Comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography will provide definitive structural information. nih.gov

In Vitro Biological Screening: The compound should be screened against a broad range of biological assays to identify its primary targets and potential therapeutic applications. This should include assays for anticancer, anti-inflammatory, antimicrobial, and other activities. nih.gov

Enzyme Inhibition Assays: Based on the screening results, detailed enzyme inhibition studies should be conducted to determine the mechanism of action and potency (e.g., IC50 values) against specific enzymes.

Cell-Based Assays: The effect of the compound on cellular processes such as cell proliferation, apoptosis, and cell cycle should be investigated in relevant cell lines. nih.gov

Pharmacokinetic Studies: In vitro ADME studies are crucial to assess the drug-like properties of the compound, including its solubility, permeability, and metabolic stability. nih.gov

Broader Implications for Urea Chemistry and Related Disciplines

The study of 1-(4-Bromo-2-hydroxyphenyl)urea and its analogs has broader implications for several scientific fields. In urea chemistry , it contributes to the expanding library of urea derivatives with diverse functionalities, offering new building blocks for organic synthesis. rsc.orgoaepublish.com The exploration of its synthesis and reactivity can lead to the development of novel synthetic methodologies. nih.gov

In medicinal chemistry , this research exemplifies the importance of the urea scaffold as a "privileged structure" in drug design. nih.govrsc.org Understanding the SAR of this and related compounds can inform the design of future drugs with improved efficacy and safety profiles. frontiersin.org The findings could be particularly relevant for the development of new anticancer and anti-inflammatory agents.

For pharmacology , the identification of novel biological targets for this class of compounds could open up new avenues for therapeutic intervention in various diseases. Elucidating the mechanism of action of these molecules will contribute to a deeper understanding of fundamental biological pathways.

Finally, in materials science , the hydrogen bonding capabilities of phenylurea derivatives could be explored for the development of new materials with specific self-assembly properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-Bromo-2-hydroxyphenyl)urea, and how is purity optimized?

- Methodological Answer : The compound can be synthesized via the reaction of 4-bromo-2-hydroxyaniline with an isocyanate derivative (e.g., potassium cyanate in acidic conditions). Purification typically involves recrystallization using polar solvents like ethanol or methanol to remove unreacted starting materials. High-performance liquid chromatography (HPLC) or column chromatography may further isolate the product. Structural validation via single-crystal X-ray diffraction (as demonstrated for related urea derivatives in Acta Crystallographica studies) ensures purity and correct stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing 1-(4-Bromo-2-hydroxyphenyl)urea?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (H and C) to confirm the urea linkage and aromatic substitution pattern.

- FT-IR to identify N-H (urea) and O-H (phenolic) stretching vibrations (~3200–3400 cm).

- Single-crystal X-ray diffraction to resolve the molecular packing and hydrogen-bonding networks, as exemplified in crystallographic studies of N-(4-Bromophenyl)urea .

Q. How is the crystal structure of 1-(4-Bromo-2-hydroxyphenyl)urea determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 150 K) to minimize thermal motion artifacts. The SHELX suite (e.g., SHELXL) is widely used for structure solution and refinement due to its robustness in handling small-molecule data. Key parameters include R-factor optimization (<0.05) and validation of hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data refinement for 1-(4-Bromo-2-hydroxyphenyl)urea?

- Methodological Answer : Contradictions may arise from twinning, disorder, or incomplete data. Strategies include:

- Using SHELXL ’s TWIN and BASF commands to model twinned crystals.

- Applying restraints to disordered regions (e.g., bromine atoms or hydroxyl groups).

- Cross-validating results with spectroscopic data (e.g., NMR) to resolve ambiguities in electron density maps .

Q. What role does hydrogen bonding play in the supramolecular assembly of 1-(4-Bromo-2-hydroxyphenyl)urea?

- Methodological Answer : The hydroxyl and urea groups form intermolecular hydrogen bonds, creating layered or helical networks. For example, in N-(4-Bromophenyl)urea, N-H···O and O-H···O interactions stabilize the crystal lattice. Computational tools like Mercury (CCDC) can visualize these interactions and predict packing efficiency .

Q. How does pH influence the stability and reactivity of 1-(4-Bromo-2-hydroxyphenyl)urea in aqueous systems?

- Methodological Answer : At acidic pH, protonation of the urea group may reduce nucleophilicity, while alkaline conditions can deprotonate the hydroxyl group, enhancing solubility. Stability studies (via UV-Vis or HPLC) under varying pH (e.g., 2–12) and temperatures (25–60°C) are recommended, as shown in urea derivative stability assays .

Q. What strategies are effective for analyzing conflicting data in biological activity studies of 1-(4-Bromo-2-hydroxyphenyl)urea?

- Methodological Answer : Contradictions in enzyme inhibition assays (e.g., IC variability) can be resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.